molecular formula C26H27FN2O4S B2574346 N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine CAS No. 477862-67-2

N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine

Cat. No.: B2574346
CAS No.: 477862-67-2
M. Wt: 482.57
InChI Key: GDLPSJUKKQLBAU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine is a complex organic molecule featuring a fluorobenzyl group attached to an ethanamine backbone. The structure includes an ethoxy-ethoxy linker bridging the amine to a 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl moiety. The compound’s lipophilicity, influenced by the 4-fluorobenzyl group, may enhance membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O4S/c1-20-5-11-23(12-6-20)34(30,31)29-15-13-24-25(29)3-2-4-26(24)33-18-17-32-16-14-28-19-21-7-9-22(27)10-8-21/h2-13,15,28H,14,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPSJUKKQLBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of a fluorobenzyl moiety, an indole derivative, and a sulfonamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H28FN3O4SC_{24}H_{28}FN_{3}O_{4}S
  • Molecular Weight : 453.56 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer or inflammation.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways, particularly those associated with G-protein coupled receptors (GPCRs).
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological activities. For instance, derivatives containing the 4-fluorobenzyl group have shown promise as competitive inhibitors against tyrosinase, a key enzyme in melanin biosynthesis.

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Biological Effect
Compound ATyrosinase25.3Antimelanogenic
Compound BTyrosinase15.7Antimelanogenic
N-(4-fluorobenzyl)-...TyrosinaseTBDTBD

Note: TBD indicates data that is yet to be determined.

Case Studies

A notable study evaluated the effects of similar compounds on B16F10 melanoma cells, where it was found that certain derivatives significantly reduced melanin production without inducing cytotoxicity. This highlights the potential therapeutic applications in skin disorders and pigmentation issues.

Case Study Summary

  • Study Title : Evaluation of Tyrosinase Inhibitors
  • Findings : Compounds exhibiting the fluorobenzyl moiety inhibited tyrosinase activity effectively, suggesting potential use in hyperpigmentation treatments.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for determining the therapeutic viability of this compound.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BioavailabilityModerate
MetabolismHepatic
ExcretionRenal

Conclusion and Future Directions

The compound this compound exhibits promising biological activity, particularly in enzyme inhibition and potential therapeutic applications in dermatology. Further research is necessary to fully elucidate its mechanism of action and optimize its pharmacological profile for clinical use.

Future studies should focus on:

  • In Vivo Testing : To assess the efficacy and safety in living organisms.
  • Structural Modifications : To enhance potency and reduce side effects.
  • Broader Spectrum Testing : To explore other potential therapeutic areas beyond dermatology.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:
  • Sulfonamide/Indole Core : The target compound shares a sulfonylated indole structure with compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) (), though the latter has an acetamide linker and trifluoromethyl substituent instead of an ethoxy chain .
  • Fluorinated Aromatic Groups : The 4-fluorobenzyl group is structurally analogous to fluorophenyl substituents in triazole derivatives (), which also exhibit sulfonylphenyl motifs but lack the indole core .
Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Substituents Key Features Reference
Target Compound Indole-sulfonamide 4-fluorobenzyl, ethoxy-ethoxy linker Sulfonyl group, fluorinated aromatic
Compound 31 () Indole-acetamide 4-chlorobenzoyl, trifluoromethyl Acetamide linker, trifluoromethyl
Triazole Derivatives () Triazole-thione 2,4-difluorophenyl, sulfonylphenyl Triazole ring, C=S tautomerism
N-(4-Methoxybenzyl)-2-(5-methoxyindol)ethanamine Indole-ethanamine Methoxybenzyl, methoxyindole Methoxy substituents, no sulfonamide

Comparison with Other Syntheses :

  • Triazole Derivatives () : Synthesized via hydrazinecarbothioamide cyclization, requiring NaOH reflux, whereas the target compound’s ethoxy linker might necessitate milder conditions .
  • Compound 31 () : Prepared via acid-amine coupling, highlighting divergent strategies for indole functionalization .

Spectral Characterization

  • IR Spectroscopy : The target compound’s IR spectrum would lack C=O stretches (~1660–1680 cm⁻¹), distinguishing it from hydrazinecarbothioamides (). Instead, C-O-C (ether) and S=O (sulfonamide) bands near 1250 cm⁻¹ are expected .
  • NMR : The 4-fluorobenzyl group would show distinct ¹⁹F NMR signals, while the indole proton environment differs from triazole derivatives () .

Tautomerism and Stability

Unlike triazole-thione derivatives (), which exhibit thione-thiol tautomerism, the target compound’s indole-sulfonamide core is less prone to tautomerism, favoring stability .

Q & A

Q. Table 1. Comparative SAR of Analogous Compounds

Compound ModificationTarget Affinity (Ki, nM)Selectivity Ratio (Target/Off-Target)
4-Fluorobenzyl substituent12 ± 215:1
4-Chlorobenzyl substituent8 ± 18:1
Ethoxyethoxy linker elongation25 ± 330:1
Data derived from analogs in .

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersPurpose
HPLCC18 column, 40% ACN/60% H₂O, 1 mL/minPurity assessment
SPRCM5 chip, 25°C, HBS-EP bufferBinding kinetics (ka/kd)
HRMSESI+, m/z 500–600, resolution 70,000Molecular ion confirmation

Key Considerations for Experimental Design

  • Synthetic Challenges : The sulfonated indole intermediate is light-sensitive; reactions require amber glassware .
  • Biological Assays : Include a positive control (e.g., known PDE4 inhibitor for functional studies) to validate assay conditions .

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